



PF-9366: A Technical Guide for Researchers

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Compound of Interest			
Compound Name:	PF-9366		
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An In-depth Review of the Allosteric Inhibitor of Methionine Adenosyltransferase 2A (MAT2A)

This technical guide provides a comprehensive overview of **PF-9366**, a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A). Intended for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to **PF-9366**.

Chemical Structure and Physicochemical Properties

PF-9366, with the formal name 2-(7-Chloro-5-phenyl)-[1][2][3]triazolo[4,3-a]quinoline-1-yl)-N,N,dimethylethanamine, is a synthetic small molecule.[4][5] Its core structure consists of a triazoloquinoline scaffold.

Table 1: Physicochemical Properties of **PF-9366**



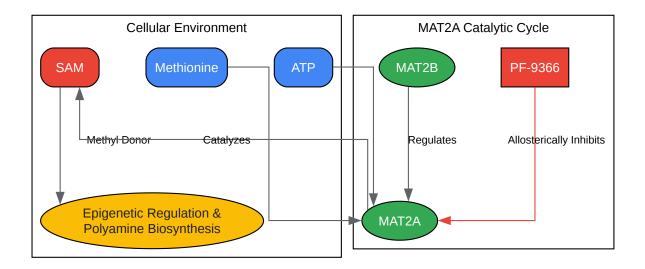
Property	Value	Reference
CAS Number	72882-78-1	[1][2][4]
Molecular Formula	C20H19CIN4	[1][4][6]
Molecular Weight	350.84 g/mol	[1][2][6]
Appearance	White to off-white solid	[1]
Purity	>98%	[4]
Solubility	Soluble in DMSO (up to 20 mg/ml)	[4]

Mechanism of Action and Signaling Pathway

PF-9366 is an allosteric inhibitor of MAT2A, the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) from L-methionine and ATP in extrahepatic tissues.[3][4][7] SAM is a universal methyl group donor critical for numerous cellular processes, including epigenetic regulation and polyamine biosynthesis.[7]

PF-9366 binds to an allosteric site on MAT2A, which notably overlaps with the binding site of the regulatory protein MAT2B.[7][8] This binding event induces a conformational change in the MAT2A active site, leading to an increased affinity for its substrates but a significant decrease in enzyme turnover, ultimately inhibiting the production of SAM.[7][8] The inhibition of MAT2A can be particularly effective in cancers with deletions of the methylthioadenosine phosphorylase (MTAP) gene, creating a synthetic lethal therapeutic strategy.[9][10]





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Figure 1. Simplified signaling pathway of MAT2A inhibition by PF-9366.

Pharmacological Properties

PF-9366 demonstrates potent and selective inhibitory activity against MAT2A. It has been shown to have minimal off-target effects on a wide range of G protein-coupled receptors (GPCRs), neurotransmitter transporters, phosphodiesterases, and ion channels.[1][5]

Table 2: In Vitro Activity of PF-9366



Parameter	Cell Line/Target	Value	Reference
IC₅₀ (Enzymatic)	Human MAT2A	420 nM	[1][2][4]
Kə	Human MAT2A	170 nM	[1][6]
IC50 (Cellular SAM Production)	H520 (Lung Carcinoma)	1.2 μΜ	[1][2][3]
IC ₅₀ (Cellular SAM Production)	Huh-7 (Hepatocellular Carcinoma)	225 nM	[4][5]
IC ₅₀ (Cell Proliferation)	Huh-7 (Hepatocellular Carcinoma)	10 μΜ	[1]

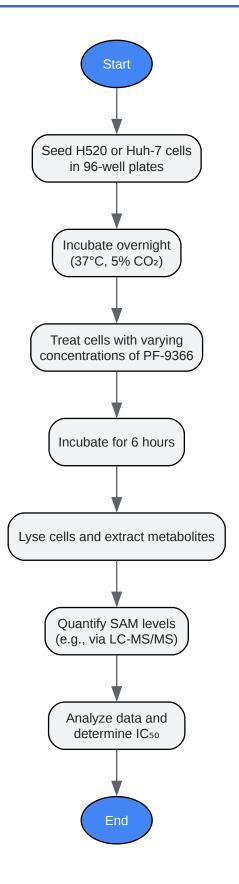
Key Experimental Protocols

The following are generalized protocols for assessing the cellular activity of **PF-9366**, based on commonly cited methodologies.

Cell-Based SAM Production Assay

This assay quantifies the intracellular concentration of S-adenosyl-L-methionine following treatment with **PF-9366**.





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Figure 2. Workflow for a cell-based SAM production assay.



Methodology:

- Cell Seeding: Seed H520 or Huh-7 cells in 96-well plates at a density of 15,000-20,000 cells per well and allow them to attach overnight.[1][2]
- Compound Preparation: Prepare a serial dilution of PF-9366 in DMSO and then further dilute in growth medium to achieve the final desired concentrations with a final DMSO concentration of ≤0.5%.[1][2]
- Treatment: Remove the growth medium from the cells and add the medium containing the various concentrations of **PF-9366**.
- Incubation: Incubate the plates for 6 hours at 37°C in a humidified incubator with 5% CO2.[2]
- SAM Extraction and Analysis: Following incubation, lyse the cells and extract the intracellular metabolites. Quantify the levels of SAM using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
- Data Analysis: Calculate the IC₅₀ value by plotting the percentage of SAM inhibition against the log concentration of **PF-9366** and fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This assay measures the effect of **PF-9366** on the proliferation of cancer cells.

Methodology:

- Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 4,000 cells per well.[1][2]
- Compound Preparation and Treatment: Prepare and add PF-9366 as described in the SAM production assay protocol.
- Incubation: Incubate the cells for 72 hours.[1][2]
- Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1][2]



 Data Analysis: Determine the IC₅₀ for cell proliferation by plotting cell viability against the log concentration of the compound.

In Vivo Studies

For in vivo applications, **PF-9366** can be formulated for oral administration. A typical formulation involves dissolving the compound in a vehicle consisting of DMSO, PEG300, Tween 80, and saline.[2]

Conclusion

PF-9366 is a valuable research tool for investigating the role of MAT2A and SAM metabolism in cancer and other diseases. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of MAT2A inhibition. This guide provides a foundational understanding of **PF-9366**'s properties and methodologies for its investigation, serving as a resource for researchers in the field of drug discovery and chemical biology.

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